![molecular formula C25H32N2S B14443420 4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) CAS No. 78132-99-7](/img/structure/B14443420.png)
4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) is a chemical compound that features a thiophene ring linked to two N,N-diethylaniline groups via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) typically involves the condensation of thiophene-2-carbaldehyde with N,N-diethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Materials Science:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development and the study of biological interactions.
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) involves its interaction with molecular targets through its thiophene and aniline moieties. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s electronic properties facilitate charge transport and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but features dimethyl groups instead of diethyl groups.
4,4’-Methylenebis(2-methylaniline): Another similar compound with methyl groups on the aromatic rings.
4,4’-Methylenebis(2,6-diethylaniline): This compound has additional ethyl groups on the aromatic rings.
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Propriétés
Numéro CAS |
78132-99-7 |
|---|---|
Formule moléculaire |
C25H32N2S |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
4-[[4-(diethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C25H32N2S/c1-5-26(6-2)22-15-11-20(12-16-22)25(24-10-9-19-28-24)21-13-17-23(18-14-21)27(7-3)8-4/h9-19,25H,5-8H2,1-4H3 |
Clé InChI |
SFWHRWVANQCUHP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


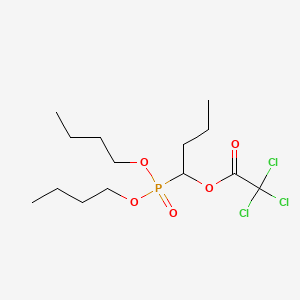
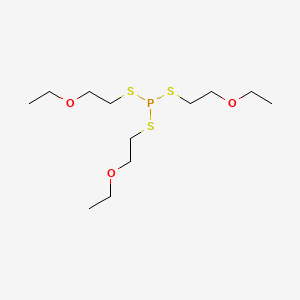
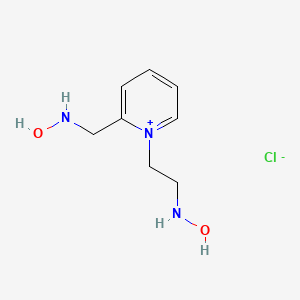

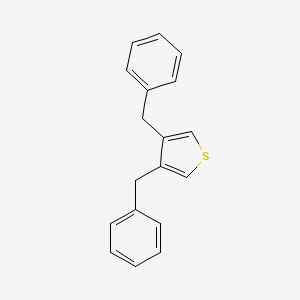
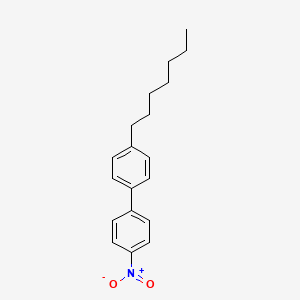

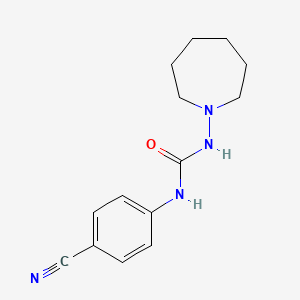
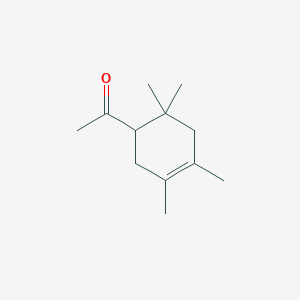

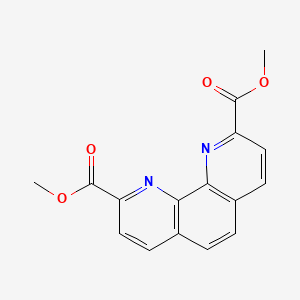


![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
